(2R)-4-methylpentan-2-amine hydrochloride
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Overview
Description
(2R)-4-methylpentan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methylpentan-2-amine hydrochloride typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding alcohol. One common method is the catalytic hydrogenation of 4-methyl-2-pentanone using a chiral catalyst to obtain the desired enantiomer. Another approach involves the use of chiral amine ligands in the amination of 4-methyl-2-pentanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and enantiomeric purity. These processes are optimized for cost-effectiveness and scalability, utilizing robust catalysts and efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted amine derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(2R)-4-methylpentan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2R)-4-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-methylpentan-2-amine hydrochloride: The enantiomer of (2R)-4-methylpentan-2-amine hydrochloride, with similar but distinct biological activity.
4-methylpentan-2-amine: The non-chiral version of the compound, lacking the specific enantiomeric properties.
2-amino-4-methylpentane: A structural isomer with different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific enantiomeric properties that are crucial for its activity in various applications. Its ability to selectively interact with chiral targets makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2R)-4-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGOCSHKIAAIB-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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